Sodium 2,3-pyrazinedicarboxylate
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Overview
Description
Sodium 2,3-pyrazinedicarboxylate is a chemical compound with the molecular formula C6H2N2NaO4. It is a sodium salt of 2,3-pyrazinedicarboxylic acid, which belongs to the class of pyrazine derivatives. Pyrazine derivatives are known for their diverse biological properties, including antimicrobial and antifungal activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 2,3-pyrazinedicarboxylate typically involves the neutralization of 2,3-pyrazinedicarboxylic acid with sodium hydroxide. The reaction is carried out in an aqueous medium, and the resulting solution is evaporated to obtain the sodium salt. The reaction can be represented as follows:
C6H4N2O4+NaOH→C6H2N2NaO4+H2O
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: Sodium 2,3-pyrazinedicarboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyrazine-2,3-dicarboxylic acid.
Reduction: It can be reduced to form pyrazine derivatives with different functional groups.
Substitution: It can undergo substitution reactions where the sodium ion is replaced by other cations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various metal salts can be used to replace the sodium ion.
Major Products Formed:
Oxidation: Pyrazine-2,3-dicarboxylic acid.
Reduction: Reduced pyrazine derivatives.
Substitution: Metal pyrazinedicarboxylates.
Scientific Research Applications
Sodium 2,3-pyrazinedicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: It exhibits antimicrobial and antifungal activities, making it useful in biological studies.
Medicine: It is investigated for its potential therapeutic properties, including antibacterial and anticancer activities.
Industry: It is used in the synthesis of advanced materials and as a precursor for other chemical compounds
Mechanism of Action
The mechanism of action of sodium 2,3-pyrazinedicarboxylate involves its interaction with various molecular targets. It can chelate metal ions, forming stable complexes that can inhibit the activity of metalloenzymes. This chelation disrupts the normal function of the enzymes, leading to antimicrobial and antifungal effects. Additionally, its ability to form coordination polymers contributes to its unique properties in material science .
Comparison with Similar Compounds
2,3-Pyrazinedicarboxylic acid: The parent compound of sodium 2,3-pyrazinedicarboxylate.
2-Pyrazinecarboxylic acid: A related compound with a single carboxyl group.
2,5-Pyrazinedicarboxylic acid: Another pyrazine derivative with carboxyl groups at different positions.
Comparison: this compound is unique due to its sodium salt form, which enhances its solubility and reactivity compared to its parent acid. The presence of two carboxyl groups at the 2 and 3 positions of the pyrazine ring allows for versatile coordination chemistry and the formation of stable metal complexes .
Properties
CAS No. |
93778-20-2 |
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Molecular Formula |
C6H3N2NaO4 |
Molecular Weight |
190.09 g/mol |
IUPAC Name |
sodium;3-carboxypyrazine-2-carboxylate |
InChI |
InChI=1S/C6H4N2O4.Na/c9-5(10)3-4(6(11)12)8-2-1-7-3;/h1-2H,(H,9,10)(H,11,12);/q;+1/p-1 |
InChI Key |
LTQZEUUHXURJER-UHFFFAOYSA-M |
Canonical SMILES |
C1=CN=C(C(=N1)C(=O)O)C(=O)[O-].[Na+] |
Origin of Product |
United States |
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